REACTION_CXSMILES
|
ClCl.BrBr.S([O-])([O-])=O.C1C(C(N)=O)=CN(C2OC(COP(OP(OCC3OC(N4C5N=CN=C(N)C=5N=C4)C(OP([O-])([O-])=O)C3O)([O-])=O)([O-])=O)C(O)C2O)C=C1.[Na+:57].[Na+:58].[Na+].[Na+].[C:61]1([C:80]([OH:82])=[O:81])[C:70]2[C:69]([C:71]([OH:73])=[O:72])=[CH:68][CH:67]=[C:66]([C:74]([OH:76])=[O:75])[C:65]=2[C:64]([C:77]([OH:79])=[O:78])=[CH:63][CH:62]=1>>[Na:57][Na:58].[C:61]1([C:80]([OH:82])=[O:81])[C:70]2[C:69]([C:71]([OH:73])=[O:72])=[CH:68][CH:67]=[C:66]([C:74]([OH:76])=[O:75])[C:65]=2[C:64]([C:77]([OH:79])=[O:78])=[CH:63][CH:62]=1 |f:3.4.5.6.7|
|
Name
|
halogen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
CHX3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
CX4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
hypohalite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=2C(=CC=C(C12)C(=O)O)C(=O)O)C(=O)O)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a temperature of between 20° and 60° C., preferably 40° to 55° C.
|
Type
|
CUSTOM
|
Details
|
in a closed vessel under the autogenous pressure which is established at the corresponding temperature
|
Type
|
CUSTOM
|
Details
|
has ended, to a heat treatment at a temperature of between 90° and 120° C., preferably 90° to 100° C., under the autogenous pressure of 1 to 10 bar, preferably 1 to 5 bar, which
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
has been let down, to a temperature of below 40° C., preferably to 20° to 30° C.
|
Name
|
|
Type
|
product
|
Smiles
|
[Na][Na]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=2C(=CC=C(C12)C(=O)O)C(=O)O)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |